N-(2,6-dichlorophenyl)acetamidine

Description

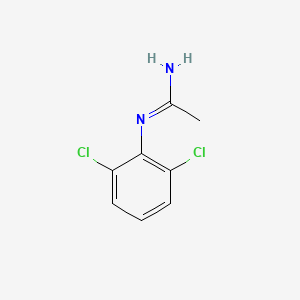

N-(2,6-Dichlorophenyl)acetamidine (CAS 87349-75-5) is an organic compound with the molecular formula C₈H₈Cl₂N₂. Its structure consists of an acetamidine core (–NH–C(NH₂)–CH₃) substituted at the nitrogen atom with a 2,6-dichlorophenyl group. This substitution pattern confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s IUPAC name is N-(2,6-dichlorophenyl)ethanimidamide, and its standardized InChIKey is available via the NIST Chemistry WebBook .

Properties

CAS No. |

87349-75-5 |

|---|---|

Molecular Formula |

C8H8Cl2N2 |

Molecular Weight |

203.07 g/mol |

IUPAC Name |

N'-(2,6-dichlorophenyl)ethanimidamide |

InChI |

InChI=1S/C8H8Cl2N2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H2,11,12) |

InChI Key |

DKAYQEJONKSFQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=C(C=CC=C1Cl)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Amidines vs. Amides

N-(2,6-Dichlorophenyl)acetamide

- Structure : Differs from the target compound by replacing the amidine group (–NH–C(NH₂)–) with an amide (–CONH₂).

- Properties :

- Lower basicity compared to amidines due to the electron-withdrawing carbonyl group.

- 35Cl NQR frequencies : Studies show that alkyl side chains reduce Cl NQR frequencies, while aryl/chloroalkyl substituents increase them. For example, N-(2,6-dichlorophenyl)acetamide exhibits distinct Cl NQR behavior compared to alkyl-substituted analogs .

N-Carbamoyl-2-(2,6-Dichlorophenyl)acetamidine Hydrochloride (LON-954)

- Structure : Adds a carbamoyl group (–NH–CO–NH₂) to the acetamidine core.

- Pharmacology :

- Mechanistic Insight : The amidine group’s basicity enhances CNS penetration, while the carbamoyl modification increases metabolic stability.

Positional Isomerism: Dichlorophenyl Substitution

N-(3,4-Dichlorophenyl)propanamide (Propanil)

- Structure : Dichloro substitution at the 3,4 positions on the phenyl ring with a propanamide group.

- Application : Herbicide (propanil).

- Comparison : The 2,6-dichloro substitution in the target compound creates steric hindrance and symmetrical electronic effects, contrasting with the asymmetrical 3,4-substitution in propanil. This affects receptor binding and degradation pathways .

Clonidine Hydrochloride

- Structure : 2,6-Dichlorophenyl group linked to an imidazoline ring.

- Pharmacology : Central α₂-adrenergic agonist used for hypertension and ADHD.

- Key Difference : The imidazoline ring in clonidine enables specific receptor interactions, while the acetamidine group in N-(2,6-dichlorophenyl)acetamidine may favor dopaminergic modulation .

Electronic and Crystallographic Comparisons

- 35Cl NQR Frequencies :

- Crystallographic Data: Substituted phenylacetamides (e.g., N-(phenyl)-2-chlorobenzamide) show minor variations in bond lengths (C–S vs. C–O) and angles, suggesting that the amidine group’s planarity may enhance crystallinity compared to amides .

Pharmacological and Toxicological Profiles

| Compound | Functional Group | Key Activity | Mechanism | LD₅₀ (Mouse) |

|---|---|---|---|---|

| This compound | Amidines | Dopaminergic modulation (hypothesized) | Potential tremor induction | Not reported |

| LON-954 | Carbamoyl-amidine | Tremorogenic | Dopaminergic antagonism | 165 mg/kg |

| Clonidine | Imidazoline | Antihypertensive | α₂-Adrenergic agonism | 465 mg/kg |

| Propanil | Amide | Herbicidal | Acetyl-CoA carboxylase inhibition | 1380 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.